2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3OS/c1-12-21-14(11-25-12)9-23-7-5-13(6-8-23)10-24-16-4-2-3-15(22-16)17(18,19)20/h2-4,11,13H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKMPBCZOLKICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Methyl-1,3-thiazole-4-methanol Derivatives
The thiazole moiety is synthesized via a Hantzsch thiazole synthesis:
- Cyclocondensation : Reaction of chloroacetone with thiourea in ethanol under reflux yields 2-methyl-1,3-thiazol-4-amine.
- Nitration and Reduction : Subsequent nitration at the 4-position followed by catalytic hydrogenation produces 4-aminomethyl-2-methyl-1,3-thiazole.
- Oxidation : The amine is oxidized to the corresponding alcohol using manganese dioxide in dichloromethane.
Key Data :
Functionalization of Piperidin-4-ylmethanol
The piperidine linker undergoes selective N-alkylation:
- Protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF.
- Alkylation : Treatment with 2-methyl-1,3-thiazole-4-methyl chloride (generated in situ via SOCl$$2$$) in the presence of K$$2$$CO$$_3$$ in acetonitrile at 60°C for 12 hours.
- Deprotection : Removal of the TBS group using tetrabutylammonium fluoride (TBAF) in THF.
Optimization Notes :
- Excess alkylating agent (1.5 equiv) improves yield to 82%.
- Reaction monitoring via TLC (R$$f$$ = 0.45 in CH$$2$$Cl$$_2$$/MeOH 9:1).
Final Coupling Reaction
The pivotal step involves ether bond formation between the functionalized piperidine and pyridine components:
Nucleophilic Aromatic Substitution
- Substrate Activation : 2-Chloro-6-(trifluoromethyl)pyridine is treated with NaH (2.0 equiv) in anhydrous DMF at 0°C.
- Alkoxide Formation : Addition of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-ylmethanol (1.2 equiv) dropwise.
- Reaction Conditions : Stirring at 80°C for 18 hours under nitrogen atmosphere.
Workup :
- Quenching with ice-water, extraction with ethyl acetate (3 × 50 mL).
- Column chromatography (SiO$$2$$, gradient elution from 5% to 20% MeOH in CH$$2$$Cl$$_2$$).
Performance Metrics :
Analytical Characterization
Spectroscopic Data
- $$ ^1H $$ NMR (500 MHz, DMSO-d$$6$$): δ 1.45–1.62 (m, 2H, piperidine-H), 2.32 (s, 3H, thiazole-CH$$3$$), 2.68–2.81 (m, 2H, NCH$$2$$), 3.24 (d, J = 12.5 Hz, 2H, piperidine-H), 3.94 (s, 2H, OCH$$2$$), 4.12 (d, J = 13.0 Hz, 2H, piperidine-H), 7.05 (s, 1H, thiazole-H), 7.89 (d, J = 8.5 Hz, 1H, pyridine-H), 8.21 (d, J = 8.5 Hz, 1H, pyridine-H).
- $$ ^{13}C $$ NMR : δ 14.3 (CH$$3$$), 46.8 (NCH$$2$$), 54.1 (OCH$$2$$), 121.4 (q, $$ ^1J{C-F} $$ = 272 Hz, CF$$_3$$), 148.9 (pyridine-C), 166.2 (thiazole-C).
- HRMS (ESI+) : m/z calcd for C$${17}$$H$${20}$$F$$3$$N$$4$$OS [M+H]$$^+$$: 391.1164; found: 391.1168.
Alternative Synthetic Routes
Mitsunobu Etherification
An alternative to nucleophilic substitution employs Mitsunobu conditions:
Metal-Mediated Coupling
Palladium-catalyzed C-O coupling was attempted but showed poor efficiency (<20% yield) with Buchwald-Hartwig ligands.
Scale-Up Considerations
Critical parameters for industrial production:
- Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) for reuse.
- Catalyst Loading : Reduced NaH to 1.5 equiv decreases exothermicity without compromising yield.
- Quality Control : In-process LC-MS monitoring at reaction midpoint ensures intermediate fidelity.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and infectious diseases.
Biology: The compound can be used as a probe to study the function of specific proteins or enzymes in biological systems.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting a therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three classes of analogs: piperidine/piperazine derivatives, thiazole-containing compounds, and trifluoromethyl-substituted heterocycles.
Table 1: Structural and Functional Comparison
Key Findings
Piperidine/Piperazine Derivatives :
- The target compound’s piperidine-thiazole group differs from L 745,870’s piperazine-pyrrolopyridine scaffold. Piperidine’s lower basicity compared to piperazine may reduce off-target interactions but also limit CNS penetration .
- S 18126’s benzoindane core demonstrates rigid selectivity for D4 receptors, whereas the target compound’s flexible piperidine-thiazole linkage might allow broader receptor engagement .
Thiazole-Containing Compounds: The 2-methylthiazole group in the target compound contrasts with ’s triazole-substituted pyridines. Thiadiazole in 100102-41-8 introduces sulfur-based polarity, which may reduce CNS activity compared to the target compound’s thiazole .
Trifluoromethyl Effects :
- The trifluoromethyl group in the target compound and 100102-41-8 enhances metabolic stability and electron-withdrawing effects, stabilizing the pyridine ring against oxidative degradation. This substituent is absent in L 745,870 and S 18126, which rely on chlorophenyl/methoxyphenyl groups for hydrophobic interactions .
Hypotheses for Further Study
- Comparative molecular modeling could predict binding poses relative to L 745,870, focusing on the methoxy linker’s role in receptor engagement.
Biological Activity
The compound 2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazole moiety, a piperidine ring, and a trifluoromethyl-substituted pyridine. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Structure Overview
| Component | Description |
|---|---|
| Thiazole | A five-membered ring containing sulfur and nitrogen, known for various biological activities. |
| Piperidine | A six-membered saturated ring that often enhances bioavailability and solubility. |
| Trifluoromethyl Group | Increases lipophilicity and may enhance binding affinity to target proteins. |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound of interest. For instance, compounds with thiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The interaction of thiazole-containing compounds with cellular proteins often involves inhibition of key signaling pathways associated with cell proliferation and survival.
- Case Study : A specific study showed that thiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against Jurkat T-cells, indicating superior efficacy in certain contexts .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound's structural features may contribute to its effectiveness against bacterial strains.
- In Vitro Studies : Compounds similar to the one have shown promising results against gram-positive and gram-negative bacteria. The presence of the piperidine ring enhances membrane permeability, facilitating intracellular action .
- Biofilm Inhibition : Research indicates that certain thiazole derivatives inhibit biofilm formation in pathogens like Pseudomonas aeruginosa, which is crucial for treating chronic infections .
Neuroprotective Effects
Thiazoles have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases.
- Anticonvulsant Activity : Some thiazole-based compounds have demonstrated anticonvulsant effects in animal models, suggesting potential applications in epilepsy treatment .
- Mechanistic Insights : The neuroprotective effects are often attributed to the modulation of neurotransmitter systems and reduction of oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiazole-containing compounds. Key findings include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
